molecular formula C11H11BrO2 B13067413 4-Bromo-2-cyclopropanecarbonyl-6-methylphenol

4-Bromo-2-cyclopropanecarbonyl-6-methylphenol

Cat. No.: B13067413
M. Wt: 255.11 g/mol
InChI Key: NNPOTICYKMZUNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-cyclopropanecarbonyl-6-methylphenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-2-cyclopropanecarbonyl-6-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can result in the formation of cyclohexanols.

Scientific Research Applications

4-Bromo-2-cyclopropanecarbonyl-6-methylphenol has a wide range of scientific research applications, including:

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

(5-bromo-2-hydroxy-3-methylphenyl)-cyclopropylmethanone

InChI

InChI=1S/C11H11BrO2/c1-6-4-8(12)5-9(10(6)13)11(14)7-2-3-7/h4-5,7,13H,2-3H2,1H3

InChI Key

NNPOTICYKMZUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)C2CC2)Br

Origin of Product

United States

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